molecular formula C26H28F3N5O2 B12179241 N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B12179241
M. Wt: 499.5 g/mol
InChI Key: PFPCUUWSTJEBDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This compound has been studied for its potential antipsychotic properties due to its affinity for various neurotransmitter receptors.

Preparation Methods

The synthesis of N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the trifluoromethyl group. The final steps involve the formation of the beta-carboline core and the attachment of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.

    Medicine: Investigated for its potential antipsychotic properties, showing affinity for dopamine and serotonin receptors.

Mechanism of Action

The compound exerts its effects by interacting with multiple neurotransmitter receptors, including dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. These interactions modulate neurotransmitter signaling pathways, leading to potential therapeutic effects in conditions like schizophrenia and anxiety. The molecular docking studies and behavioral assays in animal models have shown promising results in reducing symptoms of hyperactivity and improving memory consolidation .

Comparison with Similar Compounds

N-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its multi-target profile, interacting with various neurotransmitter receptors. Similar compounds include:

    N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide: Another potential antipsychotic with a similar structure but different core scaffold.

    N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide: A multi-target ligand with potential antipsychotic properties

These compounds share structural similarities but differ in their core scaffolds and specific receptor affinities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C26H28F3N5O2

Molecular Weight

499.5 g/mol

IUPAC Name

N-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C26H28F3N5O2/c27-26(28,29)18-4-3-5-19(16-18)32-12-14-33(15-13-32)24(35)8-10-30-25(36)34-11-9-21-20-6-1-2-7-22(20)31-23(21)17-34/h1-7,16,31H,8-15,17H2,(H,30,36)

InChI Key

PFPCUUWSTJEBDA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCC(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.